

An In-depth Technical Guide to IC261: Structure, Properties, and Mechanisms of Action

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Compound of Interest

Compound Name: IC261

Cat. No.: B1681162

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Abstract

IC261, also known by its chemical name 3-[(2,4,6-trimethoxyphenyl)methylidenyl]-indolin-2-one, is a potent and selective, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε).[1][2] Initially developed as a specific inhibitor for these kinases, subsequent research has revealed a dual mechanism of action, including the inhibition of microtubule polymerization.[2][3] This multifaceted activity makes **IC261** a valuable tool for studying various cellular processes and a compound of interest in cancer research. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **IC261**, including detailed experimental protocols and visualization of key signaling pathways.

Chemical Structure and Properties

IC261 is an indolin-2-one derivative with a molecular formula of $C_{18}H_{17}NO_4$ and a molecular weight of 311.33 g/mol.[4] Its structure is characterized by a trimethoxyphenyl group attached to an indolinone core.

Property	Value	Reference
IUPAC Name	(3Z)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one	[5]
SMILES	<chem>COc1cc(OC)c(/C=C2/C3=CC=CC=C3NC2=O)c(OC)c1</chem>	[1][4]
CAS Number	186611-52-9	[1]
Molecular Formula	C ₁₈ H ₁₇ NO ₄	[4]
Molecular Weight	311.33 g/mol	[4]
Appearance	Yellow solid	[6]
Solubility	Soluble in DMSO (≥100 mg/mL)	[1][6]
Storage	Store at -20°C	[1][6]

Mechanism of Action

IC261 exhibits a dual mechanism of action, targeting both specific kinases and the cytoskeleton.

Inhibition of Casein Kinase 1δ (CK1δ) and 1ε (CK1ε)

IC261 acts as a selective, ATP-competitive inhibitor of CK1δ and CK1ε.[1][2] It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates. This inhibition is highly selective for the δ and ε isoforms over the α isoform.[1][2]

Inhibition of Microtubule Polymerization

In addition to its kinase inhibitory activity, **IC261** has been shown to inhibit microtubule polymerization.[2][3] It binds to tubulin, the protein subunit of microtubules, and disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[2][3] This effect is independent of its CK1 inhibitory activity.[3]

Biological Activities and Quantitative Data

The dual mechanism of action of **IC261** results in a range of biological effects, including cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.

Kinase Inhibitory Activity

Kinase	IC ₅₀	Reference
Casein Kinase 1δ (CK1δ)	1 μM	[1]
Casein Kinase 1ε (CK1ε)	1 μM	[1]
Casein Kinase 1α1 (CK1α1)	16 μM	[1]
Protein Kinase A (PKA)	>100 μM	[1]
p34cdc2	>100 μM	[1]
p55fyn	>100 μM	[1]

Cellular Effects

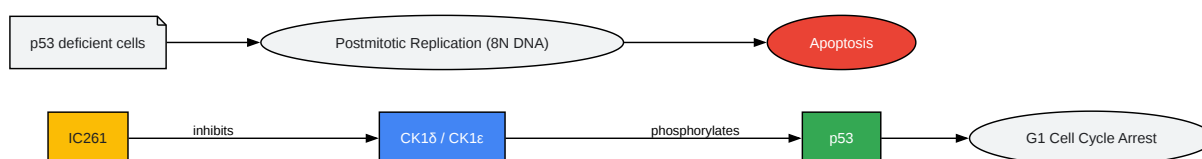
Cell Line	Effect	IC ₅₀ / Concentration	Reference
AC1-M88	Mitotic arrest, spindle defects, centrosome amplification	1 μM	[1]
Extravillous trophoblast hybrid cells	Apoptosis	1 μM	[1]
Pancreatic tumor cell lines (e.g., PancTu-2)	Proliferation suppression, enhanced CD95-mediated apoptosis	1.25 μM	[1]
Colon cancer cell lines (RKO, LOVO, HCT116, SW480)	Decreased cell survival and proliferation, increased apoptosis	Varies	[7]

Signaling Pathways

IC261 influences several critical signaling pathways, primarily due to its inhibition of CK1δ/ε and its impact on microtubule dynamics.

p53-Dependent Pathway

IC261 can induce a p53-dependent postmitotic G1 arrest.[5][8] In cells with functional p53, **IC261** treatment leads to cell cycle arrest.[8] Conversely, in p53-deficient cells, it can lead to postmitotic replication and the development of an 8N DNA content, followed by apoptosis.[8]

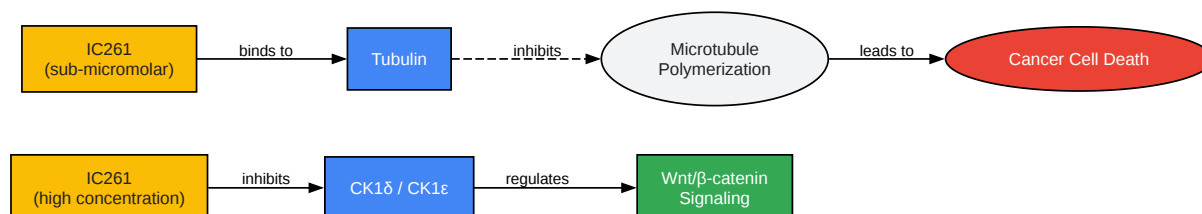


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Caption: p53-dependent signaling pathway modulated by **IC261**.

Wnt/β-catenin Signaling

CK1δ and CK1ε are known regulators of the Wnt/β-catenin signaling pathway. However, studies have shown that at sub-micromolar concentrations, **IC261**-induced cancer cell death is independent of Wnt/β-catenin signaling inhibition and is instead driven by its effect on microtubule polymerization.[3]



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Caption: Dual mechanism of **IC261** impacting Wnt signaling and microtubule dynamics.

Experimental Protocols

In Vitro Kinase Assay

This protocol is for determining the inhibitory activity of **IC261** against CK1 isoforms.

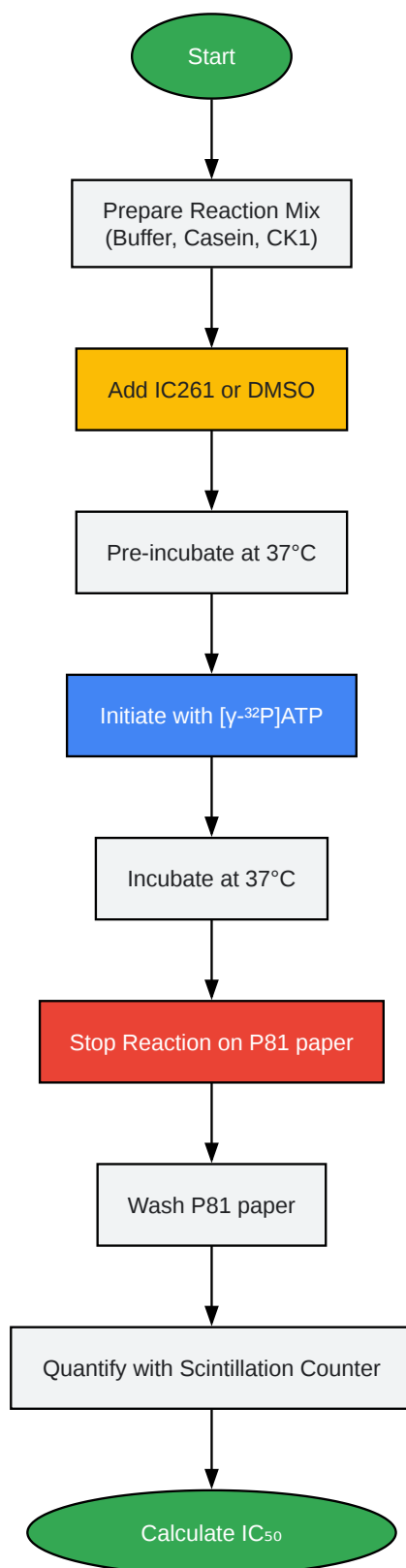
Materials:

- Recombinant CK1 δ , CK1 ϵ , or CK1 α 1
- Casein from bovine milk
- [γ - 32 P]ATP
- **IC261**
- Assay Buffer: 25 mM MES, pH 6.5, 50 mM NaCl, 15 mM MgCl $_2$, 2 mM EGTA
- Stop Solution: 75 mM H $_3$ PO $_4$
- P81 phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing assay buffer, 2 mg/mL casein, and the respective CK1 enzyme.
- Add varying concentrations of **IC261** (e.g., 0.1, 0.3, 1, 3, 10 μ M) or DMSO as a vehicle control.
- Pre-incubate the mixture for 10 minutes at 37°C.
- Initiate the reaction by adding 10 μ M [γ - 32 P]ATP.

- Incubate for 20 minutes at 37°C.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times for 5 minutes each in 75 mM H₃PO₄.
- Rinse with ethanol and let it air dry.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each **IC261** concentration and determine the IC₅₀ value.



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Caption: Workflow for an in vitro kinase assay to determine **IC261** potency.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of **IC261** on cell proliferation.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **IC261**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **IC261** for 24, 48, or 72 hours. Include a vehicle control (DMSO).
- After the incubation period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis (Annexin V/Propidium Iodide) Assay

This protocol is for detecting and quantifying apoptosis induced by **IC261**.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- **IC261**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **IC261** at the desired concentration for a specified time (e.g., 24 hours).
- Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each sample.
- Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are

Annexin V- and PI-positive.

Microtubule Polymerization Assay

This protocol is for determining the effect of **IC261** on tubulin polymerization.

Materials:

- Purified tubulin
- GTP
- Polymerization Buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
- **IC261**
- Spectrophotometer with temperature control

Procedure:

- Resuspend purified tubulin in cold Polymerization Buffer.
- Add varying concentrations of **IC261** or a vehicle control (DMSO) to the tubulin solution on ice.
- Add GTP to a final concentration of 1 mM.
- Transfer the samples to a pre-warmed 96-well plate.
- Immediately place the plate in a spectrophotometer set to 37°C.
- Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates microtubule polymerization.
- Analyze the polymerization curves to determine the effect of **IC261** on the rate and extent of microtubule formation.

Conclusion

IC261 is a versatile chemical probe with well-characterized dual mechanisms of action. Its ability to selectively inhibit CK1δ/ε and disrupt microtubule dynamics makes it a valuable tool for investigating a wide range of cellular processes, from cell cycle control and apoptosis to the regulation of complex signaling networks. The detailed information and protocols provided in this guide are intended to facilitate further research into the multifaceted roles of **IC261** in cellular biology and its potential as a therapeutic agent.

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